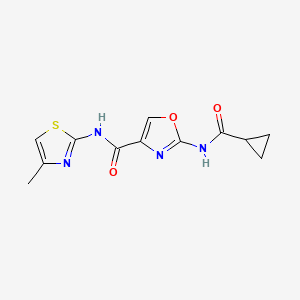

2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the thiazole moiety and the cyclopropanecarboxamido group. Each step requires specific reagents and conditions, such as:

Oxazole ring formation: This can be achieved through cyclization reactions involving α-haloketones and amides.

Thiazole introduction: This step may involve the use of thioamides and α-haloketones under acidic or basic conditions.

Cyclopropanecarboxamido group addition: This can be done through amide bond formation using cyclopropanecarboxylic acid and appropriate coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Scaling up the reaction: Using larger reactors and optimizing reaction conditions.

Purification techniques: Employing methods like recrystallization, chromatography, or distillation to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties. Research shows that derivatives of benzothiazole and oxazole exhibit potent cytotoxic effects against various cancer cell lines.

Case Study:

A study focusing on similar benzothiazole derivatives reported IC50 values ranging from 10μM to 20μM against human cancer cell lines, including MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia). The mechanism of action involves inducing apoptosis and inhibiting key signaling pathways associated with cell survival.

Antiviral Activity

The antiviral potential of this compound has also been explored. Research indicates that certain benzothiazole derivatives can interfere with viral replication processes, suggesting that compounds like 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide may hold promise in developing antiviral therapies. Although specific activity remains to be fully elucidated, related compounds have demonstrated effectiveness against various viruses.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Substitution Patterns: The presence of electron-donating or electron-withdrawing groups on the benzothiazole ring significantly affects potency.

- Linker Variations: Changes in the cyclopropanecarboxamide linkage influence both solubility and biological activity. Modifications at the 4-position of the benzothiazole ring have been shown to enhance antitumor efficacy.

Mécanisme D'action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide: can be compared with other oxazole or thiazole derivatives.

Thiazole derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.

Oxazole derivatives: Compounds like oxazepam or cloxacillin.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Activité Biologique

The compound 2-(cyclopropanecarboxamido)-N-(4-methylthiazol-2-yl)oxazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and specific research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring fused with a cyclopropanecarboxamide and a thiazole moiety, which are critical for its biological activity. The molecular formula is C12H12N4O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its pharmacological properties.

Inhibition of Acid Ceramidase

One of the primary areas of investigation for this compound is its role as an inhibitor of acid ceramidase (AC), an enzyme implicated in sphingolipid metabolism. Inhibitors of AC can modulate ceramide levels in cells, potentially influencing cell proliferation and apoptosis.

Key Findings:

- The compound was evaluated alongside other substituted oxazolones for their inhibitory potency against human acid ceramidase (hAC).

- The IC50 values for several analogs were determined, with some showing significant inhibition at low concentrations (e.g., IC50 < 0.025 μM) .

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.025 |

| Analog A | 0.050 |

| Analog B | 0.100 |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including HeLa cells and mouse fibroblasts (L929). The cytotoxicity was assessed using standard MTT assays.

Cytotoxicity Results:

- The compound showed an IC50 of approximately 23 μg/mL against HeLa cells, indicating moderate activity.

- Further studies are required to elucidate the mechanism by which this compound induces cell death .

Case Study 1: Inhibition Mechanism

In a detailed investigation into the mechanism of action, researchers utilized molecular docking studies to predict the binding affinity of the compound to hAC. The results suggested that the oxazole ring plays a crucial role in interacting with the active site of the enzyme, enhancing its inhibitory effect.

Case Study 2: Pharmacokinetics

A pharmacokinetic evaluation was conducted in mice to assess absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary results indicated favorable bioavailability following oral administration, which is promising for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the thiazole and oxazole rings significantly affect biological activity. For example:

- Substituents on the thiazole ring influenced potency against hAC.

- Variations in the cyclopropanecarboxamide group altered cytotoxicity profiles.

Propriétés

IUPAC Name |

2-(cyclopropanecarbonylamino)-N-(4-methyl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-6-5-20-12(13-6)16-10(18)8-4-19-11(14-8)15-9(17)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,13,16,18)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPWLMBERISYSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=COC(=N2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.